5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one
Description
5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one is a spirocyclic compound characterized by a fused bicyclic structure with an azaspiro framework and an iodomethyl substituent at the 5-position. This compound is cataloged under the identifier EN300-1688965 by Enamine Ltd .
However, related spirocyclic compounds, such as 8-(hydroxyamino)-6-azaspiro[3.4]octan-7-one, are synthesized via condensation reactions between ketones and hydroxylamine derivatives in methanol under reflux conditions, achieving yields up to 92% . Similar methodologies may apply to the iodomethyl analog, with iodomethylation steps introduced during functionalization.
Properties
IUPAC Name |
5-(iodomethyl)-6-azaspiro[3.4]octan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12INO/c9-5-6-8(2-1-3-8)4-7(11)10-6/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRUCNLRUFLWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NC2CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure and Mechanism
The most widely reported method involves iodocyclization of alcohol precursors. As detailed in a Semantic Scholar publication, this one-step reaction uses iodine (I₂) and sodium bicarbonate (NaHCO₃) in acetonitrile (CH₃CN) under mild conditions. For example:
- Substrate : A spirocyclic alcohol with a hydroxymethyl group adjacent to the ketone.
- Reagents : I₂ (3.0 equiv), NaHCO₃ (3.0 equiv).
- Conditions : 0°C to room temperature, 1–2 hours.
- Yield : 75–92%.
The mechanism proceeds via nucleophilic attack of the hydroxyl oxygen on iodine, forming an iodonium intermediate. Intramolecular cyclization then generates the spirocycle, with bicarbonate neutralizing hydrogen iodide (HI) byproducts.
Case Study: Synthesis from 7-Hydroxymethyl-6-azaspiro[3.4]octan-7-one
A representative synthesis from involves:
- Starting material : 7-Hydroxymethyl-6-azaspiro[3.4]octan-7-one.
- Reaction : Treated with I₂/NaHCO₃ in CH₃CN at 0°C for 1 hour.
- Workup : Extraction with methyl tert-butyl ether (MTBE) and washing with sodium thiosulfate.
- Yield : 91%.
Advantages : High yield, minimal purification.
Limitations : Requires anhydrous conditions and careful handling of iodine.
Nucleophilic Substitution on Pre-Formed Spirocycles
Chloride-to-Iodide Exchange
An alternative route involves substituting a chloromethyl or bromomethyl group with iodide. For instance:
- Substrate : 5-(Chloromethyl)-6-azaspiro[3.4]octan-7-one.
- Reagent : Sodium iodide (NaI) in acetone or dimethylformamide (DMF).
- Conditions : Reflux (56–80°C), 12–24 hours.
- Yield : 60–85%.
This SN2 reaction is facilitated by polar aprotic solvents, which stabilize the transition state. Patents highlight the use of phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity.
Limitations
- Competing elimination reactions may occur with bulky substrates.
- Requires pre-synthesis of chloromethyl intermediates, adding steps.
Hypervalent Iodine-Mediated Cyclization
Use of PhICl₂ and Related Reagents
Hypervalent iodine reagents, such as iodobenzene dichloride (PhICl₂), enable tandem cyclization-iodination. A Chemical Reviews article describes:
- Substrate : N-Allyl sulfonamides or alkenes.
- Reagent : PhICl₂ (1.2 equiv).
- Conditions : CH₂Cl₂, −20°C to room temperature.
- Yield : 70–82%.
The reaction proceeds via electrophilic iodine attack on the alkene, followed by cyclization to form the spirocycle. BF₃ or TMSOTf additives stabilize intermediates.
Advantages
- Avoids stoichiometric iodine, reducing waste.
- Compatible with sensitive functional groups.
Photocatalytic Radical Cyclization
N-Centered Radical Approach
A Journal of Organic Chemistry study reports a multicomponent assembly using visible-light photocatalysis:
- Substrates : N-Allylsulfonamide and alkenes.
- Catalyst : Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (0.5 mol%).
- Conditions : Blue LED irradiation, DCM, 24 hours.
- Yield : 56–82%.
The mechanism involves photoinduced generation of N-centered radicals, which undergo cyclization and subsequent iodination.
Scalability Challenges
- Requires specialized equipment for light irradiation.
- Lower yields compared to thermal methods.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodomethyl group.
Scientific Research Applications
5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The spirocyclic structure may also influence its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The spiro[3.4]octane core is a versatile scaffold modified by substituents that influence reactivity and applications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups: The iodomethyl group in the target compound is electron-withdrawing due to the iodine atom, enhancing electrophilicity at adjacent positions. In contrast, oxa-substituted analogs (e.g., 5-Oxa-7-azaspiro[3.4]octan-6-one) exhibit increased polarity and solubility in methanol or acetonitrile . Diazaspiro compounds (e.g., 2-Benzyl-2,6-diazaspiro[3.4]octan-7-one) introduce basic nitrogen centers, enabling coordination with metal catalysts or protonation in acidic conditions .
Steric Effects: Bulky substituents like benzyl or naphthalenylmethyl (e.g., in Rhodium-catalyzed enyne cyclization intermediates ) create steric hindrance, limiting reactivity at certain positions.
Applications :
Biological Activity
5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one is a compound of significant interest in medicinal chemistry due to its unique azaspirocyclic structure, which imparts distinct chemical and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines both azaspiro and iodomethyl functionalities. This configuration is crucial for its interaction with biological targets, influencing its binding affinity and specificity.
Key Characteristics:
- Chemical Formula: C₇H₁₀I₁N₁O
- Molecular Weight: 238.993 g/mol
- CAS Number: 2138564-05-1
The biological activity of this compound is primarily attributed to the iodomethyl group, which can participate in nucleophilic substitution reactions. This allows the compound to form new chemical bonds with various biomolecules, potentially leading to therapeutic effects.
Pharmacological Potential
Research indicates that compounds with similar spirocyclic structures often exhibit diverse pharmacological profiles, including:
Comparative Biological Activity Table
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Potential Antimicrobial | |
| 5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one | Anticancer | |
| 6-Azaspiro[2.5]octane derivatives | GLP-1 Agonists |
Synthesis of this compound
The synthesis typically involves the iodination of a precursor molecule under controlled conditions. Common methods include:
- Starting Material: A spirocyclic ketone.
- Reagents: Iodine and an oxidizing agent.
- Conditions: Conducted in an inert atmosphere to minimize side reactions.
Study on Antinociceptive Effects
A recent study explored the potential of azaspiro compounds as σ1 receptor antagonists, revealing that modifications to the azaspiro framework could enhance analgesic effects when combined with morphine. Although this study did not focus directly on this compound, it highlights the therapeutic potential of related compounds in pain management .
Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that variations in the azaspiro framework can significantly influence biological activity. For example, small changes in substituents can alter binding affinities for specific receptors or enzymes, suggesting a pathway for optimizing drug candidates based on this scaffold .
Q & A
Basic Question: What are the optimal synthetic routes for 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves spirocyclic amine intermediates (e.g., 6-azaspiro[3.4]octan-7-one) followed by iodomethylation. A common approach is nucleophilic substitution using iodomethane or iodo-reagents under basic conditions. For example:
- Step 1 : Generate the spirocyclic amine scaffold via cyclization of γ-lactam precursors, as described in spirocyclic building block protocols .
- Step 2 : Introduce the iodomethyl group using methyl iodide (CH₃I) in the presence of a base (e.g., NaH or K₂CO₃) to activate the amine for alkylation .
- Intermediate Characterization : Confirm intermediates (e.g., 6-azaspiro[3.4]octan-7-one) using ¹H/¹³C NMR to verify spirocyclic geometry and LC-MS to assess purity (>95%, as per commercial standards ).
Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
Advanced Question: How does the iodine atom in this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
The iodine atom acts as a leaving group, enabling participation in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura or Ullmann coupling):
- Kinetic vs. Thermodynamic Control : Reactivity depends on ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) and solvent polarity. Polar aprotic solvents (DMF, DMSO) favor oxidative addition .
- Side Reactions : Competing elimination (e.g., dehydrohalogenation) may occur under strongly basic conditions. Monitor via TLC or HPLC .
- Case Study : In spirocyclic systems, steric hindrance from the azaspiro ring may slow coupling; microwave-assisted synthesis can improve yields .
Advanced Question: How should researchers address contradictions in reported synthetic yields or purity data for this compound?
Methodological Answer:
Discrepancies often arise from:
- Impurity Profiles : Commercial batches may contain residual solvents or byproducts (e.g., deiodinated analogs). Use preparative HPLC or column chromatography for purification .
- Stereochemical Variants : Spirocyclic compounds can form diastereomers during synthesis. Chiral HPLC or NOESY NMR clarifies stereochemistry .
- Validation : Cross-reference with independent synthetic protocols (e.g., tert-butyl-protected intermediates ) and compare spectroscopic data with literature .
Advanced Question: What strategies are recommended for incorporating this compound into drug discovery pipelines?
Methodological Answer:
This compound serves as a versatile scaffold due to its:
- Spirocyclic Rigidity : Enhances binding selectivity in target proteins (e.g., kinases, GPCRs).
- Iodomethyl Handle : Enables late-stage diversification via cross-coupling or nucleophilic substitution .
- Case Study : Analogous spirocyclic lactams (e.g., EGFR inhibitors ) demonstrate improved metabolic stability compared to linear analogs.
Experimental Design :
Library Synthesis : Use parallel synthesis to generate derivatives (e.g., aryl or heteroaryl substitutions).
ADME Profiling : Assess solubility (LogP via HPLC) and metabolic stability (microsomal assays) early .
Advanced Question: How can computational methods aid in predicting the reactivity or stability of this compound?
Methodological Answer:
- DFT Calculations : Predict regioselectivity in substitution reactions (e.g., charge distribution on the iodomethyl group) .
- Molecular Dynamics (MD) : Simulate spirocyclic ring conformations to identify stable binding poses in drug-target interactions .
- Degradation Pathways : Use software like SPARTAN or Gaussian to model hydrolysis or photodegradation under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
